molecular formula C15H17NO4 B11848465 Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate

Cat. No.: B11848465
M. Wt: 275.30 g/mol
InChI Key: RROCWDNDRGSFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate typically involves the reaction of 8-methoxy-2,6-dimethylquinoline-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction scheme can be represented as follows:

[ \text{8-methoxy-2,6-dimethylquinoline-4-ol} + \text{methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the methoxy and ester groups.

    8-Methoxyquinoline: Similar structure but without the ester group.

    2,6-Dimethylquinoline: Lacks the methoxy and ester groups.

Uniqueness

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate is unique due to the presence of both methoxy and ester groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its analogs .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-(8-methoxy-2,6-dimethylquinolin-4-yl)oxyacetate

InChI

InChI=1S/C15H17NO4/c1-9-5-11-12(20-8-14(17)19-4)7-10(2)16-15(11)13(6-9)18-3/h5-7H,8H2,1-4H3

InChI Key

RROCWDNDRGSFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.